High-Resolution Mass Spectrometry and Physicochemical Profiling of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
High-Resolution Mass Spectrometry and Physicochemical Profiling of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
Executive Summary
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (also widely recognized by its tautomeric designation, ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) is a pivotal heterocyclic building block in medicinal chemistry[1]. It serves as the critical advanced intermediate in the synthesis of the first-generation quinolone antibiotic, Nalidixic acid[2]. In modern drug development, accurate physicochemical characterization—specifically molecular weight and monoisotopic exact mass—is non-negotiable. These metrics are essential for rigorous quality control, distinguishing the target compound from isobaric synthetic impurities, and validating downstream processes such as stable isotopic labeling[3].
This whitepaper provides an authoritative guide to the mass metrics of this compound, the causality behind its synthetic conditions, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise identification.
Physicochemical Profiling & Mass Metrics
The fundamental properties of the compound are summarized below. Note the critical distinction between average molecular weight (used for stoichiometric calculations) and monoisotopic exact mass (used for HRMS empirical formula validation)[4].
| Property | Value |
| Chemical Name | Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate |
| Synonyms / Tautomers | Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
| CAS Registry Numbers | 13250-96-9 (hydroxy form); 35482-56-5 (oxo form) |
| Molecular Formula | C12H12N2O3 |
| Molecular Weight (Average) | 232.24 g/mol |
| Monoisotopic Exact Mass | 232.084793 Da |
| Theoretical [M+H]+ Ion | 233.0921 Da |
The Causality of Exact Mass in Quality Control
Why must we measure mass down to the fourth decimal place? In pharmaceutical synthesis, a nominal mass of 232 Da is entirely insufficient for structural confirmation due to the high probability of isobaric interferences (unrelated molecules sharing the same integer mass). By utilizing HRMS to confirm the exact mass of 232.0848 Da, analysts can mathematically derive the unique empirical formula C12H12N2O3[1]. This proves unequivocally that the preceding synthetic steps occurred without unintended molecular alterations, such as unwanted decarboxylation (-44 Da) or oxidation (+16 Da).
Synthetic Context: The Gould-Jacobs Pathway
The naphthyridine core is constructed via the robust Gould-Jacobs reaction sequence[5].
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Condensation : 2-Amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate (DEEM) at approximately 90°C.
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Thermal Cyclization : The resulting intermediate is subjected to extreme heat (240–250°C) in a high-boiling solvent like diphenyl ether[5].
Causality of Experimental Choice : The extreme temperature during cyclization is thermodynamically mandatory to overcome the high activation energy barrier required for intramolecular ring closure. However, these harsh conditions inherently increase the risk of thermal degradation. Therefore, intermediate exact mass validation acts as a mandatory logical gate before committing the batch to the final hydrolysis and alkylation steps that yield the Nalidixic acid Active Pharmaceutical Ingredient (API)[2].
Synthetic pathway of Nalidixic acid highlighting the HRMS validation checkpoint.
Experimental Protocol: Self-Validating HRMS Exact Mass Determination
To ensure absolute trustworthiness and E-E-A-T compliance in the analytical data, the following LC-HRMS protocol is designed as a self-validating system . By incorporating dynamic lock-mass calibration and procedural blanks, the instrument continuously verifies its own accuracy and actively rules out false positives[3].
Step-by-Step Methodology
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Step 1: System Suitability Testing (SST) and Blank Verification
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Action: Inject a solvent blank (50:50 Methanol:Water with 0.1% Formic Acid) prior to the sample sequence.
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Causality: This establishes a clean baseline and proves the system is free of carryover from previous runs. If a signal at m/z 233.0921 appears in the blank, the system fails validation, preventing false-positive identification.
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Step 2: Sample Preparation
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Action: Dissolve the synthesized Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using the mobile phase.
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Causality: Analyzing at a low concentration (1 µg/mL) prevents detector saturation and space-charge effects in the ion trap, which can artificially skew mass accuracy and distort the natural isotopic distribution.
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Step 3: Chromatographic Separation (LC)
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Action: Utilize a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) with a gradient elution of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.
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Causality: Chromatographic separation isolates the target analyte from unreacted starting materials (like DEEM) or degradation products, ensuring a pure, resolved peak enters the mass spectrometer.
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Step 4: Electrospray Ionization (ESI) and Lock-Mass Calibration
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Action: Operate the MS in ESI positive mode. Continuously infuse a known reference standard (e.g., Leucine Enkephalin, exact mass [M+H]+ = 556.2771) via a secondary orthogonal sprayer.
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Causality: The lock-mass provides real-time, dynamic calibration. The software continuously corrects the mass axis against the known standard, compensating for any thermal or electronic drift in the Time-of-Flight (TOF) or Orbitrap analyzer. This is the core of the self-validating mechanism.
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Step 5: Data Acquisition and Isotopic Analysis
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Action: Acquire data in full-scan mode (m/z 100-1000) at a resolution of >70,000 (FWHM). Extract the protonated molecular ion [M+H]+.
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Expected Result: The theoretical [M+H]+ for C12H12N2O3 is 233.0921 Da. The observed mass must fall within a strict ±5 ppm mass error window (±0.0012 Da) to pass quality control.
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Self-validating LC-HRMS workflow for exact mass determination.
Application in Drug Development: Isotopic Labeling
The exact mass profile of this intermediate becomes profoundly important when synthesizing stable isotope-labeled internal standards, such as Nalidixic Acid-d5[3]. By establishing the precise mass and fragmentation pattern of the unlabeled intermediate, scientists can confidently map the mass shifts that occur when the deuterated ethyl group is introduced in the final alkylation step. This rigorous exact mass tracking ensures the final deuterated API is free of unlabeled (d0) contamination, a critical requirement for maintaining linearity and accuracy in pharmacokinetic bioanalytical assays[3].
References
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Title: Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C12H12N2O3 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
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Title: Nalidixic acid | CAS#:389-08-2 (Exact Mass Reference) Source: Chemsrc URL: [Link]
Sources
- 1. Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C12H12N2O3 | CID 5373687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nalidixic acid | 389-08-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nalidixic acid | CAS#:389-08-2 | Chemsrc [chemsrc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
